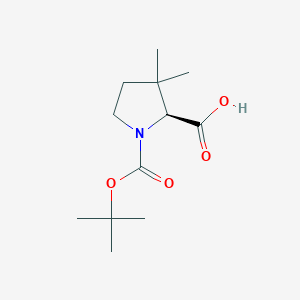

Boc-(2S)-3,3-二甲基-2-吡咯烯羧酸

描述

Synthesis Analysis

The synthesis of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid involves several steps, including protection, activation, and coupling reactions. A novel condensation reaction developed using di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic 4-(dimethylamino)pyridine (DMAP) showcases the utility of Boc2O in acylating a wide range of nitrogen compounds, including pyrrolidines, under mild conditions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016). This method underscores the synthesis's efficiency and broad applicability in generating Boc-protected compounds.

科学研究应用

1. BOC Protection of Amines

- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the BOC protection of amines, a process that is important in the synthesis of biologically active molecules . This process is eco-friendly and almost quantitatively protects a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

- Methods of Application : The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

2. N-Boc Deprotection

- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the deprotection of N-Boc derivatives . This process is efficient, sustainable, and allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

- Methods of Application : The deprotection is carried out using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

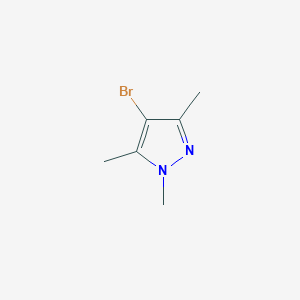

3. Protection of Pyrrole Nitrogens

- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the protection of pyrrole nitrogens . This process is important in structure-activity studies on compounds containing pyrrole 2-carboxylic acid .

- Methods of Application : The specific methods of application for this process are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this process are not detailed in the source .

4. Dual Protection of Amino Functions

- Application Summary : This compound is used in the dual protection of amino functions . This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .

- Methods of Application : The dual protection is carried out using various methods, but the specific methods are not detailed in the source .

- Results or Outcomes : The dual protection of amino functions results in products containing one or two Boc-groups . This process facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .

5. N-Boc Deprotection

- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the deprotection of N-Boc derivatives . This process is efficient, sustainable, and allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

- Methods of Application : The deprotection is carried out using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

6. Protection of Pyrrole Nitrogens

- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the protection of pyrrole nitrogens . This process is important in structure-activity studies on compounds containing pyrrole 2-carboxylic acid .

- Methods of Application : The specific methods of application for this process are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this process are not detailed in the source .

4. Dual Protection of Amino Functions

- Application Summary : This compound is used in the dual protection of amino functions . This process is important in the synthesis of multifunctional targets, as amino functions often occur in this context .

- Methods of Application : The dual protection is carried out using various methods, but the specific methods are not detailed in the source .

- Results or Outcomes : The dual protection of amino functions results in products containing one or two Boc-groups . This process facilitates cleavage due to mutual interaction between two protecting groups on the same nitrogen .

5. N-Boc Deprotection

- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the deprotection of N-Boc derivatives . This process is efficient, sustainable, and allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

- Methods of Application : The deprotection is carried out using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

6. Protection of Pyrrole Nitrogens

- Application Summary : Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is used in the protection of pyrrole nitrogens . This process is important in structure-activity studies on compounds containing pyrrole 2-carboxylic acid .

- Methods of Application : The specific methods of application for this process are not detailed in the source .

- Results or Outcomes : The specific results or outcomes for this process are not detailed in the source .

未来方向

The use of Boc-protected amino acids, including “Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid”, in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and studying the biological activities of the resulting peptides .

属性

IUPAC Name |

(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTWJYOGVFLUNJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

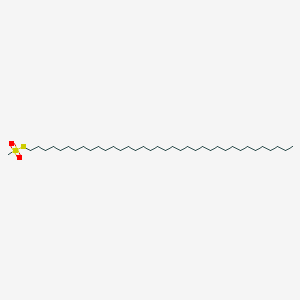

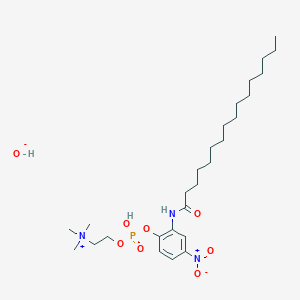

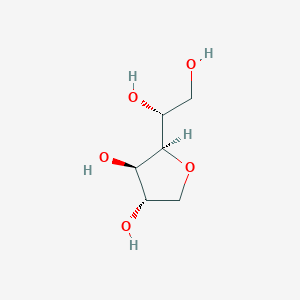

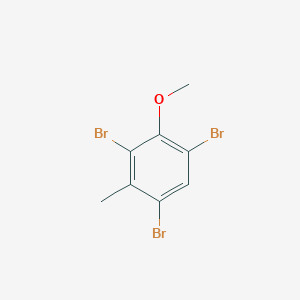

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)